1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine
Overview
Description
“1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” is a compound with the molecular formula C9H15N3S . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” and its derivatives has been reported in several studies . These compounds have been synthesized through multi-step procedures and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .
Molecular Structure Analysis
The molecular structure of “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” consists of a five-membered thiazole ring attached to a piperazine ring via an ethyl bridge . The molecule contains a total of 29 bond(s). There are 14 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Thiazole(s) .
Physical And Chemical Properties Analysis
The compound “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” has a molecular weight of 197.3 . It appears as a liquid at room temperature .
Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
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Antioxidant Properties
- A series of novel 1-(4-aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines were synthesized and properly characterized .
- These compounds were screened for their antioxidant properties by using DPPH radical scavenging assay in comparison to ascorbic acid used as standard .
- 1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine showed a promising antioxidant activity .
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Antibacterial Activity
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Antitumor and Cytotoxic Activities
- Thiazole derivatives have been found to have potent antitumor and cytotoxic activities . The modification of thiazole-based compounds at different positions can generate new molecules with these activities .
- For instance, certain thiazole derivatives have been used in cancer treatment drugs like tiazofurin .
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Antidepressant Properties
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Anti-Inflammatory Properties
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Photosensitizers and Industrial Applications
- Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in these fields .
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Anticonvulsant and Neuroprotective Activities
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Diuretic Properties
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Antiviral Properties
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Antischizophrenia Properties
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Analgesic Properties
Safety And Hazards
Future Directions
The future directions for “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” could involve further exploration of its biological activities and potential applications in drug design and discovery . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .
properties
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12/h4,7-8,10H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEYOPZGSIPUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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